molecular formula C7H3BrClF3O B12464008 2-Bromo-5-chloro-4-trifluoromethyl-phenol

2-Bromo-5-chloro-4-trifluoromethyl-phenol

Cat. No.: B12464008
M. Wt: 275.45 g/mol
InChI Key: QMZCHJJNPLHXEO-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-4-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 5-chloro-4-(trifluoromethyl)phenol using bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out at room temperature with constant stirring to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The phenol ring can undergo further substitution reactions with electrophiles.

    Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted phenols or anilines.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

Scientific Research Applications

2-Bromo-5-chloro-4-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-4-(trifluoromethyl)phenol involves its interaction with various molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its reactivity towards nucleophiles and electrophiles. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and molecular targets may vary depending on the application and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorobenzotrifluoride
  • 2-Chloro-4-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)phenol

Uniqueness

2-Bromo-5-chloro-4-(trifluoromethyl)phenol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenol ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .

Properties

Molecular Formula

C7H3BrClF3O

Molecular Weight

275.45 g/mol

IUPAC Name

2-bromo-5-chloro-4-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2,13H

InChI Key

QMZCHJJNPLHXEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Cl)C(F)(F)F

Origin of Product

United States

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